molecular formula C21H26N2O2 B4985279 1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine

1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine

Cat. No. B4985279
M. Wt: 338.4 g/mol
InChI Key: QUFPXCDCHIPESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine, also known as MPAP, is a synthetic compound that exhibits a range of pharmacological effects. It was first synthesized in the 1990s and has since been the subject of numerous studies investigating its potential applications in various fields of research.

Mechanism of Action

1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine acts as a selective and potent inhibitor of the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons and thereby increasing the concentration of dopamine in the synaptic cleft. This results in an enhancement of dopaminergic neurotransmission and has been shown to have a range of effects on behavior and physiology.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of effects on behavior and physiology, including increased locomotor activity, enhanced cognitive function, and reduced anxiety-like behavior. It has also been shown to have neuroprotective effects, potentially making it a useful tool for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine as a research tool is its selectivity for the dopamine transporter, which allows for the specific modulation of dopaminergic neurotransmission. However, its potency and potential for off-target effects may also pose limitations for its use in certain experiments. Additionally, the cost and availability of this compound may make it difficult to use in some research settings.

Future Directions

There are numerous avenues for future research on 1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine and its potential applications. Some possible directions include investigating its effects on other neurotransmitter systems, exploring its potential as a therapeutic agent for neurodegenerative disorders, and further characterizing its pharmacological properties. Additionally, the development of new and improved synthesis methods for this compound may help to make it more widely available for research purposes.

Synthesis Methods

The synthesis of 1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine involves the reaction of 1-(2-methylphenoxy)acetyl chloride with 4-(2-phenylethyl)piperazine in the presence of a base such as triethylamine. The resulting product is purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine has been studied for its potential applications in a variety of fields, including neuroscience, pharmacology, and drug development. In particular, it has been investigated for its ability to modulate the activity of the dopamine transporter, a protein that plays a key role in the regulation of dopamine signaling in the brain.

properties

IUPAC Name

2-(2-methylphenoxy)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-18-7-5-6-10-20(18)25-17-21(24)23-15-13-22(14-16-23)12-11-19-8-3-2-4-9-19/h2-10H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFPXCDCHIPESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.